(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13592208
InChI: InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
SMILES: C1=CC(=C(C=C1F)F)C(CCO)N
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol

CAS No.:

Cat. No.: VC13592208

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol -

Specification

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol
Standard InChI InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
Standard InChI Key NYJUMGOILSWHAV-VIFPVBQESA-N
Isomeric SMILES C1=CC(=C(C=C1F)F)[C@H](CCO)N
SMILES C1=CC(=C(C=C1F)F)C(CCO)N
Canonical SMILES C1=CC(=C(C=C1F)F)C(CCO)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a propan-1-ol backbone substituted at the third carbon with an amino group and a 2,4-difluorophenyl ring. The (3S) stereochemistry dictates its spatial orientation, influencing interactions with biological targets. The difluorophenyl group introduces electron-withdrawing effects, enhancing stability and modulating lipophilicity .

Stereochemical Significance

Chirality at the third carbon is pivotal for biological activity. Enantiomers like (3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol exhibit distinct target affinities, underscoring the importance of stereochemical purity in drug design. The hydroxyl and amino groups enable hydrogen bonding, while the fluorine atoms enhance metabolic stability by resisting oxidative degradation .

Synthesis and Industrial Production

Key Synthetic Routes

Synthesis typically involves multi-step organic reactions:

  • Condensation: Difluorobenzaldehyde reacts with nitroethane to form a β-nitro alcohol intermediate.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine.

  • Chiral Resolution: Enzymatic or chromatographic methods isolate the (3S)-enantiomer .

Industrial-scale production employs continuous flow synthesis to improve yield (≥75%) and purity (≥98%). For example, VulcanChem reports optimized protocols using palladium catalysts for asymmetric hydrogenation.

Process Optimization

Reaction parameters such as temperature (0–50°C), solvent polarity (THF or ethanol), and catalyst loading (5–10 mol%) critically affect enantiomeric excess (ee >99%) . Post-synthetic purification via silica gel chromatography or recrystallization ensures pharmaceutical-grade material .

Biological Activity and Mechanism

Enzyme and Receptor Interactions

The compound inhibits cytochrome P450 enzymes (e.g., CYP51 in fungi) by coordinating with heme iron via its amino group . In receptor studies, it modulates G-protein-coupled receptors (GPCRs) involved in neurotransmitter signaling, showing affinity (Kᵢ = 120 nM) for serotonin receptors.

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaFluorine SubstitutionKey Biological Activity
(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-olC₉H₁₁F₂NO2,4-DifluoroCYP450 inhibition, GPCR modulation
(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-olC₉H₁₁Br₂NOBromine substitutionAnticancer (IC₅₀ = 8 µM)
(3R)-3-Amino-3-(2,5-difluorophenyl)propan-1-olC₉H₁₁F₂NO2,5-DifluoroReduced antifungal potency

Fluorine’s electronegativity and small atomic radius optimize target binding, whereas bromine analogues exhibit broader steric effects .

Pharmacological and Toxicological Profiles

Pharmacokinetics

In rodent studies, the compound shows moderate oral bioavailability (42%) due to first-pass metabolism. Plasma half-life (t₁/₂ = 3.2 h) and volume of distribution (Vd = 1.8 L/kg) suggest extensive tissue penetration.

Toxicity Considerations

Acute toxicity (LD₅₀ > 500 mg/kg in mice) and genotoxicity (Ames test negative) profiles support further development. Chronic exposure studies note reversible hepatic enzyme elevation at high doses (≥100 mg/kg/day).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a precursor to antifungal triazoles (e.g., voriconazole derivatives) and antidepressants . Its hydroxyl group facilitates prodrug conjugation, enhancing solubility.

Material Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, improving thermal stability (Tg = 145°C) .

Future Directions and Challenges

Unmet Needs

  • Stereoselective Synthesis: Developing cost-effective biocatalysts for large-scale (3S)-enantiomer production .

  • Target Identification: CRISPR screening to map novel biological targets.

Clinical Translation

Phase I trials for antifungal derivatives are anticipated by 2026, pending IND approval .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator